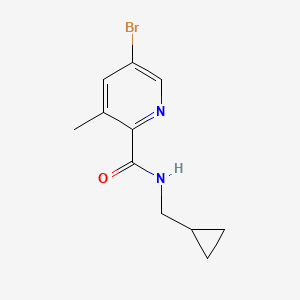

5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide

Description

5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide is a brominated pyridine derivative characterized by a picolinamide backbone substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a cyclopropylmethyl (CPM) group attached to the amide nitrogen.

Propriétés

IUPAC Name |

5-bromo-N-(cyclopropylmethyl)-3-methylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c1-7-4-9(12)6-13-10(7)11(15)14-5-8-2-3-8/h4,6,8H,2-3,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVSBGVLMOTWIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)NCC2CC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide typically involves several steps One common method starts with the bromination of 3-methylpicolinamide to introduce the bromine atom at the 5-positionThe reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the bromination of the starting material, followed by N-alkylation under controlled conditions to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of bases and solvents like tetrahydrofuran or dimethyl sulfoxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while coupling reactions can produce more complex aromatic compounds .

Applications De Recherche Scientifique

5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and anti-inflammatory agents.

Biological Studies: The compound is studied for its biological activities, including its effects on various cellular pathways and its potential as a therapeutic agent.

Chemical Biology: It is used in chemical biology research to study the interactions between small molecules and biological targets.

Mécanisme D'action

The mechanism of action of 5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyridine-Core Derivatives

2-Bromo-3-methylpyridine (CAS 3430-17-9)

- Core Structure : Pyridine ring.

- Substituents : Bromine at 2-position, methyl at 3-position.

- Key Differences : Lacks the amide and cyclopropylmethyl groups of the target compound.

- Applications : Primarily used as a synthetic intermediate. Its simpler structure may result in lower metabolic stability compared to the target compound’s amide-functionalized derivative .

Methyl 5-bromo-3-methylpicolinate (CAS 178876-82-9)

- Core Structure : Picolinic acid ester.

- Substituents : Bromine at 5-position, methyl at 3-position.

- Key Differences : Contains an ester group instead of an amide and lacks the CPM moiety.

- Implications : The ester group may confer higher reactivity but lower hydrolytic stability compared to the amide in the target compound .

Cyclopropylmethyl-Containing Analogs

Naltrexone Derivatives (from QSAR Study)

- Core Structure : Piperidine or morphinan.

- Substituents : Cyclopropylmethyl (CPM) groups.

- Key Differences: The target compound’s pyridine core contrasts with the piperidine/morphinan scaffolds of opioid ligands.

5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide (CAS 1512044-54-0)

- Core Structure : Benzamide.

- Substituents : Bromine at 5-position, methyl at 3-position, cyclopropyl (vs. CPM).

- Key Differences : The benzamide core versus picolinamide may result in distinct electronic and steric properties. The cyclopropyl group (smaller than CPM) could reduce steric hindrance but also decrease lipophilicity .

Brominated Picolinamide Derivatives

5-Bromo-3-methylpicolinonitrile (CAS 35590-37-5)

- Core Structure: Picolinonitrile.

- Substituents : Bromine at 5-position, methyl at 3-position.

5-Bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide (Compound 8)

- Core Structure : Coumarin-carboxamide.

- Substituents : Bromine at 5-position, methoxy at 8-position.

- This difference may influence anticancer activity, as seen in coumarin derivatives .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties (Hypothetical)

| Compound Name | LogP (Predicted) | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide | 2.8 | 297.14 | 1 | 3 |

| 2-Bromo-3-methylpyridine | 1.5 | 172.03 | 0 | 1 |

| 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide | 2.5 | 315.16 | 1 | 3 |

| Methyl 5-bromo-3-methylpicolinate | 2.2 | 230.05 | 0 | 3 |

Key Research Findings and Implications

Cyclopropylmethyl (CPM) Group : The CPM moiety in the target compound may enhance metabolic stability and membrane permeability compared to smaller alkyl or aryl groups, as seen in opioid ligands and antibacterial agents .

Amide vs. Ester Functionalization : The amide group in the target compound likely improves hydrolytic stability and hydrogen-bonding capacity compared to ester-containing analogs, which could enhance in vivo residence time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.